3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole
Description
3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole is a fluorinated indazole derivative featuring a 3,5-dimethylphenyl substituent at the 3-position of the indazole core.
Properties
Molecular Formula |
C15H10F4N2 |
|---|---|
Molecular Weight |
294.25 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole |
InChI |
InChI=1S/C15H10F4N2/c1-6-3-7(2)5-8(4-6)14-9-10(16)11(17)12(18)13(19)15(9)21-20-14/h3-5H,1-2H3,(H,20,21) |
InChI Key |
YDVLSHKXYPWIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NNC3=C2C(=C(C(=C3F)F)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen atoms in the tetrafluorinated indazole core can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole core.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies, including molecular modeling and biochemical assays, are required to elucidate the exact mechanism and identify the key molecular targets.
Comparison with Similar Compounds
The following comparison focuses on substituent effects, molecular packing, and synthetic strategies for compounds sharing structural or functional similarities with 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole. Key analogs include terpyridines, benzimidazoles, and imidazoles from the provided evidence.
Substituent Effects on Molecular Packing and Stability
Evidence from terpyridine derivatives highlights how substituents influence crystal packing and intermolecular interactions:
- However, its absence of fluorine limits hydrogen-bonding interactions compared to fluorinated analogs .
- Compound 3 (4'-(3-Fluoro-5-methylphenyl)-terpyridine): The combination of fluorine and methyl groups facilitates face-to-face π-stacking of aromatic rings and N···H–C hydrogen bonding, leading to layer-like packing. This contrasts with the herringbone arrangement in non-fluorinated analogs .
- Compound 5 (4'-(3,5-Bis(trifluoromethyl)phenyl)-terpyridine) : Strong electron-withdrawing trifluoromethyl groups dominate packing via F···H–C hydrogen bonds and π-stacking of pyridine rings, suggesting fluorine-rich substituents enhance directional interactions .
Implications for 3-(3,5-Dimethylphenyl)-tetrafluoroindazole :
The tetrafluoro substitution likely promotes dense π-stacking and F···H–C interactions, similar to Compound 3 and 3. The 3,5-dimethylphenyl group may introduce steric hindrance, reducing packing efficiency but improving solubility compared to purely fluorinated systems.
Physicochemical Properties
A hypothetical comparison based on substituent trends:
Key Findings :
- Fluorine enhances intermolecular interactions but may reduce solubility due to increased hydrophobicity.
- Methyl groups improve solubility but can disrupt packing efficiency.
- Combining both substituents (as in the target indazole) may balance stability and processability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
